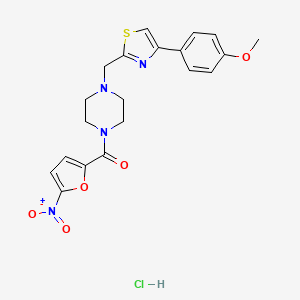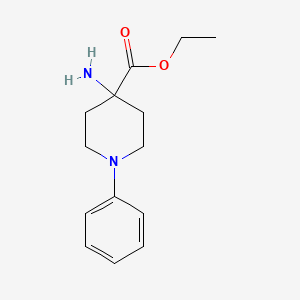
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as DBMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool.
Wirkmechanismus
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine binds to the sigma-1 receptor with high affinity and specificity, leading to the inhibition of its activity. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, and its inhibition by 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can have a wide range of effects on cellular processes. Studies have shown that 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can modulate calcium signaling, regulate the release of neurotransmitters, and affect the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to changes in synaptic transmission and plasticity. 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been shown to affect the expression of genes involved in neuronal survival and apoptosis, suggesting a potential role in neuroprotection. In other cell types, such as cancer cells, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine also has some limitations, such as its potential off-target effects and the lack of well-characterized sigma-1 receptor ligands for comparison. Furthermore, the use of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in animal studies requires careful consideration of its potential effects on behavior and physiology.
Zukünftige Richtungen
For research include the development of more selective and potent sigma-1 receptor ligands, the characterization of the downstream signaling pathways affected by sigma-1 receptor inhibition, and the investigation of the potential therapeutic applications of sigma-1 receptor modulators.
Synthesemethoden
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-methylbenzaldehyde and piperazine. The first step involves the reaction of 4-methylbenzaldehyde with sodium hydroxide to form 4-methylbenzyl alcohol. The alcohol is then reacted with piperazine in the presence of acetic acid to form 1-(4-methylphenyl)piperazine. The final step involves the reaction of 1-(4-methylphenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride to form 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been widely used as a research tool in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, such as neurodegenerative diseases, addiction, and pain.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)20-10-12-21(13-11-20)24(22,23)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQQLUSYWQNYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)
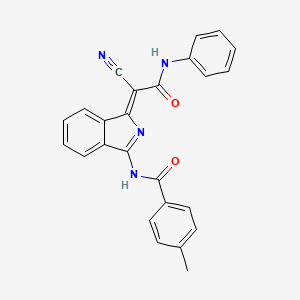
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)
![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)
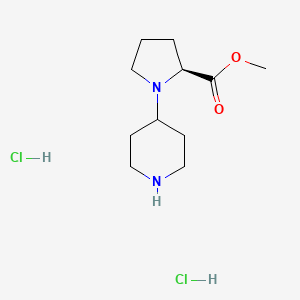



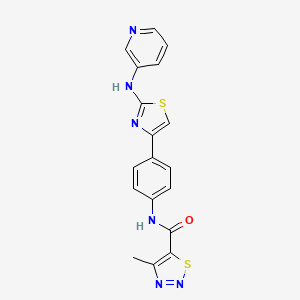
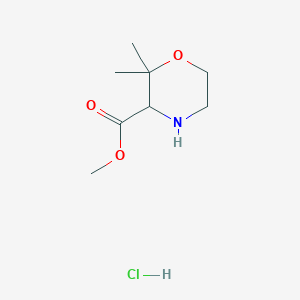
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
